molecular formula C11H11F2N3 B11732854 N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11732854
M. Wt: 223.22 g/mol
InChI Key: YPJZQBGEAWGIST-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations .

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

  • N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide
  • N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide

These compounds share structural similarities, particularly the presence of difluorophenyl groups, but differ in their specific substituents and overall molecular architecture. The unique combination of the pyrazole ring and difluorophenyl group in this compound contributes to its distinct chemical and biological properties, setting it apart from other related compounds.

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H11F2N3/c1-16-6-5-10(15-16)14-7-8-3-2-4-9(12)11(8)13/h2-6H,7H2,1H3,(H,14,15)

InChI Key

YPJZQBGEAWGIST-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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